molecular formula C14H17N5 B11437463 2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline

2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11437463
M. Wt: 255.32 g/mol
InChI Key: SHQPHBVUEKASFM-UHFFFAOYSA-N
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Description

2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that has garnered attention due to its potential applications in various scientific fields. This compound features a hydrazine functional group attached to a pyrimidine ring, which is further connected to a tetrahydroisoquinoline moiety. The unique structure of this compound makes it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactionsThe final step involves the coupling of the pyrimidine derivative with tetrahydroisoquinoline under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce hydrazones. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)phenol
  • 2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)aniline

Uniqueness

Compared to similar compounds, 2-(4-Hydrazinyl-6-methylpyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline stands out due to its tetrahydroisoquinoline moiety, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C14H17N5

Molecular Weight

255.32 g/mol

IUPAC Name

[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]hydrazine

InChI

InChI=1S/C14H17N5/c1-10-8-13(18-15)17-14(16-10)19-7-6-11-4-2-3-5-12(11)9-19/h2-5,8H,6-7,9,15H2,1H3,(H,16,17,18)

InChI Key

SHQPHBVUEKASFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC3=CC=CC=C3C2)NN

Origin of Product

United States

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